Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- is a chemical compound with the molecular formula C₈H₂Cl₃F₃N₂ and a molecular weight of 289.469 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control and the use of specific reagents to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may yield halogenated benzimidazole compounds .
Scientific Research Applications
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- include:
Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-: This compound has an additional chlorine atom, which may alter its chemical properties and reactivity.
Benzimidazole, 4,5,6-trichloro-2-(methyl)-: This compound has a methyl group instead of a trifluoromethyl group, which can affect its biological activity and applications.
Uniqueness
The uniqueness of benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
4,5,6-trichloro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCSXZJKEJQDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177935 | |
Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-27-4 | |
Record name | 5,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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